1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione is a unique organic compound that belongs to the class of spirocyclic compounds. Its chemical structure features a spiro connection between an imidazolidine and an indene moiety, which contributes to its distinctive properties and potential applications in medicinal chemistry. This compound is recognized for its intriguing biological activities, including antiplasmodial effects, making it a subject of interest in drug discovery and development.
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione is classified as a spiro compound due to the presence of a spiro junction connecting two cyclic structures. It falls under the broader category of imidazolidine derivatives, which are known for their diverse biological activities.
The synthesis of 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione typically involves multi-component reactions. One common synthetic route includes the reaction of appropriate bromoalkyl derivatives with imidazolidine-2,4-dione under controlled conditions. This method often employs microwave-assisted techniques to enhance yield and reduce reaction times.
The molecular formula of 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione is . The compound features:
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione can participate in various chemical reactions typical for imidazolidine derivatives:
The reactivity of this compound can be attributed to the electron-rich nature of the imidazolidine ring and the electrophilic carbonyl groups. Reaction conditions such as solvent choice and temperature play critical roles in determining product outcomes and yields .
The mechanism of action for 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione in biological systems often involves interaction with specific biological targets:
Research indicates that derivatives based on this scaffold exhibit varying degrees of biological activity, with some showing significant potency against malaria parasites in vitro .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized compounds .
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione has potential applications in:
The hydantoin (imidazolidine-2,4-dione) scaffold has been integral to medicinal chemistry since the 1930s, when phenytoin (5,5-diphenylhydantoin) was introduced as a foundational anticonvulsant drug. Its discovery marked a paradigm shift from inorganic bromides and barbiturates to targeted molecular therapies for epilepsy, specifically addressing partial-onset and tonic-clonic seizures [3] [9]. Beyond neurology, hydantoin derivatives exhibit diverse bioactivities: nitrofurantoin (antibacterial), dantrolene (muscle relaxant), and nilutamide (antiandrogen) illustrate the scaffold’s versatility [3] [6]. The synthesis of hydantoins evolved through methods like the Bucherer-Bergs reaction, enabling structural diversification at N-1, N-3, and C-5 positions. This adaptability facilitated the development of prodrugs (e.g., fosphenytoin) and analogs targeting emerging therapeutic needs, including antiviral and anticancer applications [3] [9].
Table 1: Clinically Approved Hydantoin-Based Drugs
Compound | Therapeutic Application | Key Structural Feature | Reference |
---|---|---|---|
Phenytoin | Anticonvulsant | 5,5-Diphenyl substitution | [9] |
Nitrofurantoin | Antibacterial | 5-Nitrofuran functionalization | [3] |
Dantrolene | Muscle relaxant | Hydantoin fused with nitrophenyl | [3] |
Nilutamide | Antiandrogen (prostate cancer) | 5-(3-Trifluoromethylphenyl) group | [6] |
Spirocycles—characterized by a quaternary carbon linking two perpendicular rings—introduce three-dimensional complexity that flat scaffolds lack. This architecture enhances molecular rigidity, reducing conformational entropy and enabling precise orientation of pharmacophores for target binding [4] [8]. Spiro systems exhibit higher Fsp³ character (fraction of sp³-hybridized carbons), correlating with improved solubility, metabolic stability, and clinical success rates. For example, replacing piperazine with diazaspiro[3.3]heptane in the PARP inhibitor Olaparib (compound 197) significantly improved selectivity for PARP-1 over other PARP isoforms while reducing DNA-damaging cytotoxicity [8]. Similarly, azaspirocycles in melanin-concentrating hormone receptor 1 (MCHr1) antagonists lowered logD values and minimized hERG channel liabilities [8]. The spiro[imidazolidine-4,2'-indene] framework in 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione exemplifies this strategy, where the fused indane system imposes steric constraints that optimize ligand-protein interactions [4] [7].
Table 2: Impact of Spirocyclic Modifications on Drug Properties
Drug/Compound | Spiro System | Biological Outcome | Reference |
---|---|---|---|
Olaparib derivative | Diazaspiro[3.3]heptane | Enhanced PARP-1 selectivity; reduced cytotoxicity | [8] |
MCHr1 antagonist | 2-Oxa-6-azaspiro[3.3]heptane | Lower logD; improved metabolic stability | [8] |
SHP2 inhibitor | Azaspiro[3.4]octane | Maintained potency with improved cellular efficacy | [4] |
The imidazolidine-2,4-dione (hydantoin) core has emerged as a bioisostere for quinoline in antimalarial agents, particularly against chloroquine-resistant Plasmodium falciparum strains. Its hydrogen-bonding capability (N-H and C=O groups) facilitates interactions with heme or protein targets in the parasite. WR182393, a guanidinoimidazolidinedione derivative, demonstrated complete parasite clearance by inhibiting heme detoxification pathways, akin to chloroquine’s mechanism but with retained efficacy against resistant strains [3]. Natural products like aplysinopsin (a marine-derived hydantoin-indole hybrid) exhibit antiplasmodial activity (IC₅₀ = 1.69 µM against CQ-resistant FcM29-Cameroon), inspiring synthetic analogs [3]. Recent bioinspired derivatives incorporating piperazine linkers and bicyclic systems showed preferential activity against CQ-resistant W2 strains (IC₅₀ = 4.98–11.95 µM) over CQ-sensitive D10 strains (IC₅₀ = 12.75–19.85 µM) [3]. The spiroimidazolidinedione scaffold augments this by restricting rotatable bonds, enhancing target specificity and mitigating resistance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: